N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Nitration: The starting material, 2-methoxyphenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the phenyl ring.
Acylation: The nitrated product is then subjected to acylation with 2-methoxyphenylacetyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: N-(2-methoxy-5-aminophenyl)-2-(2-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-5-nitrobenzoic acid and 2-methoxyphenylamine.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms, especially those involving nitro and methoxy functional groups.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide can be compared with similar compounds such as:
N-(2-methoxyphenyl)-2-(2-methoxyphenyl)acetamide: Lacks the nitro group, resulting in different reactivity and applications.
N-(2-methoxy-5-nitrophenyl)acetamide:
The presence of both methoxy and nitro groups in this compound makes it unique, offering a combination of electronic effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-4-3-5-11(14)9-16(19)17-13-10-12(18(20)21)7-8-15(13)23-2/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPISYFCSBUSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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